(S)-Lisofylline
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and pH. It also includes understanding the compound’s chemical stability and reactivity.Scientific Research Applications
1. Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome
- In a study on acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), lisofylline showed no significant difference in mortality or resolution of organ failures compared to a placebo. This trial indicated that lisofylline may not have beneficial effects in the treatment of established ALI/ARDS (Wiedemann et al., 2002).
2. Improvement in Survival after Hemorrhagic Shock
- Lisofylline was found to improve survival in a model of hemorrhagic shock, potentially due to its action in down-regulating leukocyte adhesiveness (Waxman et al., 1996).
3. Potential in Diabetes Treatment
- Research suggests that lisofylline may have therapeutic value in preventing autoimmune disorders, including Type 1 diabetes, and in preserving beta cell functional mass during islet isolation (Yang et al., 2005).
4. Prevention of Type I Diabetes in Non-Obese Diabetic Mice
- A study demonstrated that lisofylline could prevent the onset of autoimmune diabetes in non-obese diabetic mice, suggesting its therapeutic benefits in preventing Type I diabetes (Yang et al., 2002).
5. Inhibition of STAT4 Activation in Autoimmune Diabetes
- Lisofylline was found to inhibit STAT4 activation, which is involved in IL-12-mediated signaling, thus preventing autoimmune diabetes in NOD mice (Yang et al., 2003).
6. Use in the Production of Lisofylline
- A study on the biotransformation of pentoxifylline to lisofylline using Lactobacillus kefiri DSM 20587 demonstrated a method for producing lisofylline (Pękala et al., 2007).
7. Amelioration of Hyperoxia-induced Lung Injury
- Lisofylline was shown to ameliorate hyperoxia-induced lung injury and mortality in a murine model, suggesting its potential in treating lung injuries related to oxidative stress (George et al., 1999).
Safety And Hazards
This involves understanding the potential health risks associated with exposure to the compound. It includes toxicity information, safety precautions, and first aid measures.
Future Directions
This involves predicting future research directions based on the current understanding of the compound. It could include potential applications, areas needing further research, and anticipated developments in the field.
properties
IUPAC Name |
1-[(5S)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXQKNUPPXBRG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Lisofylline | |
CAS RN |
100324-80-9 | |
Record name | (S)-Lisophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LISOFYLLINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N939YFB9KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.